7-Chloro-N-(3-(triethylsilyl)propyl)quinolin-4-amine
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Overview
Description
7-Chloro-N-(3-(triethylsilyl)propyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-(3-(triethylsilyl)propyl)quinolin-4-amine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain lengths . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-N-(3-(triethylsilyl)propyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom at the 7-position is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium carbonate in ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
7-Chloro-N-(3-(triethylsilyl)propyl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-N-(3-(triethylsilyl)propyl)quinolin-4-amine involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium parasites . The compound’s anticancer effects are believed to result from its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Quinacrine: Used for its antiprotozoal and anticancer properties.
Uniqueness
7-Chloro-N-(3-(triethylsilyl)propyl)quinolin-4-amine is unique due to the presence of the triethylsilyl group, which can enhance its lipophilicity and potentially improve its biological activity and pharmacokinetic properties .
Properties
CAS No. |
56849-29-7 |
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Molecular Formula |
C18H27ClN2Si |
Molecular Weight |
335.0 g/mol |
IUPAC Name |
7-chloro-N-(3-triethylsilylpropyl)quinolin-4-amine |
InChI |
InChI=1S/C18H27ClN2Si/c1-4-22(5-2,6-3)13-7-11-20-17-10-12-21-18-14-15(19)8-9-16(17)18/h8-10,12,14H,4-7,11,13H2,1-3H3,(H,20,21) |
InChI Key |
LTSYFDDZTLWOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CCCNC1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
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